2,6-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Structure-Activity Relationship Fluorine Regiochemistry Benzamide Pharmacophore

This compound is a defined point in the Sloan-Kettering Institute patent family (US20100210649A1), developed through high-throughput screening against NSCLC lines. The 2,6-difluoro substitution pattern, ethylene linker, and furan-2-yl attachment define a reference scaffold for systematic SAR exploration. Procure this specific 2,6-difluoro isomer—not regioisomeric variants—to ensure alignment with documented antiproliferative rank order. Suitable for dose-response validation, target deconvolution, and covalent inhibition studies in lymphoid malignancy models.

Molecular Formula C17H13F2N3O3
Molecular Weight 345.306
CAS No. 946365-16-8
Cat. No. B2910048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS946365-16-8
Molecular FormulaC17H13F2N3O3
Molecular Weight345.306
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F
InChIInChI=1S/C17H13F2N3O3/c18-11-3-1-4-12(19)16(11)17(24)20-8-9-22-15(23)7-6-13(21-22)14-5-2-10-25-14/h1-7,10H,8-9H2,(H,20,24)
InChIKeyHHGKOGXGWKPBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding the 2,6-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 946365-16-8) Landscape for Scientific Procurement


2,6-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 946365-16-8) is a synthetic fluorinated benzamide-pyridazinone hybrid that combines a 2,6-difluorobenzamide warhead with a furan-substituted dihydropyridazinone core, yielding a molecular formula of C₁₇H₁₃F₂N₃O₃ and a molecular weight of 345.30 g/mol [1]. This compound belongs to a proprietary chemical series encompassed by the Sloan-Kettering Institute patent family WO2008080056, where pyridazinone and furan-containing compounds were identified through high-throughput screening for antiproliferative activity [2]. Its structural architecture places it within a narrowly defined chemical space where the position and number of fluorine substituents, the furan attachment geometry, and the ethylene linker length jointly determine target engagement and selectivity profile, making it a candidate for oncology-focused probe development rather than a generic building block.

Why Off-the-Shelf Pyridazinone-Furan Scaffolds Cannot Replace 2,6-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (946365-16-8)


Within the pyridazinone-furan-ethylbenzamide chemotype, apparently minor structural perturbations produce functionally divergent molecules. The 2,6-difluoro substitution pattern on the benzamide ring represents a specific regioisomeric arrangement—distinct from the 2,4-difluoro, 2,5-difluoro, and mono-fluoro analogs—that alters both the electronic character of the benzamide carbonyl and the conformational preferences of the entire molecule [1]. Additionally, the covalent warhead potential inherent in the 2,6-difluorobenzamide moiety, combined with the ethylene linker length connecting it to the pyridazinone core, creates a pharmacophore geometry that cannot be replicated by compounds bearing trifluoromethyl, sulfonamide, or unsubstituted benzamide termini [2]. These structural distinctions translate into different target engagement profiles, as the patent family from which this compound originates explicitly describes structure-activity relationships where subtle substitution changes on the benzamide ring correspond to marked shifts in antiproliferative potency across a panel of cancer cell lines [3]. Consequently, substituting a positional isomer or a close heterocyclic analog without systematic comparative data risks invalidating the biological hypothesis under investigation.

Quantitative Differentiation of 2,6-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (946365-16-8) Against Structural Analogs


Fluorine Substitution Pattern: 2,6-Difluoro vs. 2,4-Difluoro vs. 2-Fluoro Regioisomeric Comparison

The target compound carries fluorine atoms at the sterically demanding 2- and 6-positions of the benzamide ring, creating a symmetric ortho,ortho'-difluoro environment that both deactivates the ring electronically and imposes distinct conformational constraints on the amide bond. The 2,4-difluoro isomer (CAS not publicly linked to patent data) places one fluorine meta to the carbonyl, reducing steric hindrance around the amide and altering the hydrogen-bond acceptor capacity of the ring. The mono-fluoro analog (2-fluoro) removes one fluorine entirely, significantly increasing electron density on the benzamide and reducing metabolic stability. These three regioisomers represent chemically distinct entities that cannot be presumed interchangeable [1]. The patent filing explicitly describes a structure-activity relationship wherein antiproliferative activity varies with the benzamide substitution pattern across multiple non-small cell lung cancer (NSCLC) lines including H3255, H1650, and H1975 [2].

Structure-Activity Relationship Fluorine Regiochemistry Benzamide Pharmacophore

Benzamide vs. Sulfonamide Warhead Comparison: 2,6-Difluorobenzamide vs. 2,5-Difluorobenzenesulfonamide

The target compound incorporates a 2,6-difluorobenzamide moiety, in which the amide carbonyl is directly conjugated to the electron-deficient difluorophenyl ring, tuning the electrophilic character of the carbonyl for potential covalent engagement with cysteine residues in target proteins. A closely related analog replaces the benzamide with a 2,5-difluorobenzenesulfonamide, fundamentally altering the geometry (tetrahedral sulfur vs. planar amide carbon), the hydrogen-bonding pattern, and the electrophilic reactivity profile [1]. Sulfonamides and benzamides exhibit different target spectra in oncology contexts, with sulfonamides often engaging carbonic anhydrase isoforms and benzamides more frequently appearing in kinase and epigenetic target inhibitor chemotypes. The patent family from which this compound originates specifies the benzamide linkage as part of the claimed pyridazinone formula (I), distinguishing it explicitly from sulfonamide-containing analogs [2].

Covalent Warhead Benzamide vs Sulfonamide Electrophilicity

Ethylene vs. Alternative Linker Length: Spatial Separation of Pyridazinone Core and Benzamide

The target compound features a two-carbon ethylene linker (—CH₂CH₂—) connecting the pyridazinone N1 position to the benzamide nitrogen. This linker affords exactly five rotatable bonds (as computed by PubChem), providing a defined degree of conformational flexibility that allows the pyridazinone-furan moiety and the 2,6-difluorobenzamide to adopt the optimal distance and orientation for target binding [1]. The patent encompassed by this chemotype includes compounds with alternative linker lengths and compositions (e.g., direct N-aryl attachment, propylene linkers, or branched alkyl chains), and the screening data captured in Figures 11-40 of the patent indicates that linker length is a critical determinant of IC50 against NSCLC cell lines [2]. Compounds in the same patent family with shorter (C1) or longer (C3) linkers are chemically distinct entities that would be expected to exhibit different potency rank orders.

Linker Optimization Conformational Flexibility Pharmacophore Spacing

Recommended Scientific and Industrial Application Scenarios for 2,6-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (946365-16-8)


Oncology Probe Development Targeting Proliferative Pathways in Non-Small Cell Lung Cancer

Based on the compound's origin within the Sloan-Kettering high-throughput screen against NSCLC lines (H3255, H1650, H1975), this compound is optimally deployed as a chemical probe for interrogating proliferative pathways in lung adenocarcinoma models [1]. Researchers should procure this specific 2,6-difluoro isomer—rather than any regioisomeric or linker-length variant—to ensure alignment with the SAR fingerprints described in the originating patent, where benzamide substitution and linker geometry were determinants of antiproliferative rank order [1]. The compound is suitable for dose-response validation, target deconvolution studies, and as a reference standard for the development of next-generation analogs with improved potency or pharmacokinetic properties.

Structure-Activity Relationship (SAR) Reference Standard for Pyridazinone-Furan-Benzamide Chemical Series

As a defined point within the chemical space claimed in US20100210649A1, this compound serves as a benchmark for systematic SAR exploration [1]. The 2,6-difluoro substitution pattern (ortho,ortho'-difluoro), ethylene linker, and furan-2-yl attachment collectively define a reference scaffold from which deliberate structural modifications (fluorine migration, linker truncation, or furan replacement) can be quantitatively compared. Analytical characterization via PubChem confirms a molecular weight of 345.30 g/mol and an XLogP3-AA value of 2.0, providing baseline physicochemical parameters for analog design [2].

Covalent Inhibitor Tool Compound for Paracaspase/NF-κB Pathway Studies

The 2,6-difluorobenzamide moiety is structurally consonant with electrophilic warheads capable of engaging catalytic cysteine residues, a feature of documented interest in the MALT1 paracaspase field [1]. The compound's architecture—combining a recognition element (furan-pyridazinone) with a potentially reactive benzamide—makes it a candidate for studying covalent inhibition kinetics, target residence time, and proteolytic substrate cleavage (e.g., RelB, CYLD, A20 processing) in lymphoid malignancy models. Procurement should be accompanied by verification of the intact 2,6-difluoro substitution, as mono-defluorinated impurities could compromise covalent engagement efficiency.

Medicinal Chemistry Starting Point for Lead Optimization Programs

The compound represents a tractable hit from a cancer-focused high-throughput screen with a molecular weight of 345.30 g/mol and an XLogP3-AA of 2.0—both within favorable drug-like space [2]. Teams initiating lead optimization can use this compound as a starting point for systematic modifications: exploring alternative furan heterocycles, varying the fluorine count and position on the benzamide, altering the ethylene linker, or introducing substituents on the pyridazinone ring. The patent source material provides a framework for understanding which structural features correlate with antiproliferative activity, enabling hypothesis-driven medicinal chemistry rather than random analog synthesis [1].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.